1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester
Description
1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester is a substituted benzimidazole derivative characterized by a chloro group at position 6, a methyl group at position 4, and a tert-butyl ester moiety at the carboxylic acid position. The tert-butyl ester group enhances stability and may serve as a protective group during synthetic processes, while the chloro and methyl substituents likely influence electronic and steric properties, modulating reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 6-chloro-4-methylbenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-5-9(14)6-10-11(8)15-7-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWEFXWKZUOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.73 g/mol
- Appearance : Typically presented as a solid with varying purity levels (e.g., 95%).
- Storage Conditions : Generally stored at room temperature or refrigerated depending on the supplier's specifications.
Medicinal Chemistry
1H-Benzimidazole derivatives have been extensively studied for their biological activities, particularly as potential pharmaceutical agents. The compound has shown promise in several areas:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the chloro and methyl groups enhances their activity against various pathogens.
- Anticancer Properties : Some studies suggest that compounds with a benzimidazole core can inhibit cancer cell proliferation. The specific ester modification may enhance bioavailability and efficacy in targeting cancer cells.
Agricultural Chemistry
Benzimidazole derivatives are also noted for their use in agriculture:
- Fungicides : The compound's structure allows it to function as a fungicide, providing protection against fungal diseases in crops. Its effectiveness can be attributed to its ability to interfere with fungal cell division.
Material Science
The unique chemical structure of 1H-benzimidazole derivatives lends itself to applications in material science:
- Polymer Chemistry : These compounds can be used as intermediates in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : Research is being conducted into the use of benzimidazole derivatives in the development of nanomaterials for various applications, including drug delivery systems.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various benzimidazole derivatives, including 1H-benzimidazole-1-carboxylic acid esters. The results demonstrated that compounds with a chloro substituent exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-chloro counterparts .
Case Study 2: Anticancer Potential
In a research article from Cancer Letters, the anticancer effects of substituted benzimidazoles were evaluated. The study highlighted that compounds similar to 1H-benzimidazole-1-carboxylic acid showed significant cytotoxicity against human cancer cell lines, suggesting potential for further development into therapeutic agents .
Case Study 3: Agricultural Application
A field trial reported in Pest Management Science assessed the efficacy of benzimidazole-based fungicides on crop yields. The trial indicated that formulations containing 1H-benzimidazole derivatives effectively reduced fungal infections, leading to improved crop health and yield .
Mechanism of Action
The mechanism by which 1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Enzymes involved in nucleic acid synthesis
Signaling pathways related to cell growth and division
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzimidazole derivatives, focusing on substituents, synthetic pathways, physicochemical properties, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
- Target Compound : The chloro and methyl groups balance electronic effects, likely resulting in moderate lipophilicity (logP ~2–3). The tert-butyl ester enhances solubility in organic solvents, facilitating synthetic handling.
- Analog 1 (Bromomethyl) : Bromine’s polarizability increases molecular weight and reactivity, making it prone to nucleophilic substitution (e.g., in Suzuki couplings) .
- Analog 2 (Methoxy-Sulfinyl) : Sulfinyl group introduces chirality, critical for enantioselective drug action. Methoxy improves solubility but reduces metabolic stability .
Biological Activity
1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester (CAS No. 885964-43-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.73 g/mol
- Structure : The compound features a benzimidazole core substituted with a carboxylic acid and an alkyl ester, which may influence its biological interactions.
Antiviral Activity
Research indicates that derivatives of benzimidazole compounds exhibit antiviral properties. Specifically, studies on related compounds have shown effectiveness against the helicase of Hepatitis C Virus (HCV) and other Flaviviridae viruses. The structural modifications in the benzimidazole framework can enhance the inhibitory activity against these viral enzymes .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer activities. For instance, derivatives containing the benzimidazole moiety have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of cellular pathways associated with cancer progression .
Anti-inflammatory Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and mediators, thus potentially alleviating inflammatory conditions .
Case Study 1: Antiviral Efficacy
A study synthesized several N-alkyl derivatives of benzimidazole and tested their activity against HCV helicase. The most potent derivatives showed IC50 values around 6.5 µM, indicating significant antiviral potential .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. Results showed that certain modifications to the benzimidazole structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Research Findings
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester?
- Methodological Answer : The synthesis typically involves esterification of the parent carboxylic acid with tert-butyl alcohol under acidic or coupling conditions. For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine can facilitate ester formation . Alternatively, tert-butyl protecting groups are introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl ester protons at δ ~1.4 ppm, chloro and methyl groups in aromatic regions) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (expected [M+H]⁺ calculated for C₁₄H₁₆ClN₂O₂: 295.09).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the ester group is prone to cleavage under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Design a controlled study comparing:
- Solvent Systems : DCM vs. THF for esterification.
- Catalysts : DMAP vs. HOBt for Boc protection.
- Temperature : Room temperature vs. reflux.
Tabulate yields and purity data (see example below) to identify optimal parameters :
| Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | DMAP | 25 | 78 | 98.5 |
| THF | HOBt | 60 | 65 | 97.2 |
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 6-chloro substituent is a potential site for nucleophilic displacement. Conduct kinetic studies using:
- Nucleophiles : Piperidine, sodium methoxide, or thiophenol.
- Conditions : Polar aprotic solvents (DMF, DMSO) at 50–80°C.
Monitor reaction progress via TLC and LC-MS. For example, substitution with piperidine in DMF at 80°C may yield a 6-piperidinyl derivative, which can be characterized by loss of the chloro signal in NMR .
Q. How can computational modeling predict the compound’s biological target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to potential targets like histone deacetylases (HDACs) or protease enzymes. Key steps:
Ligand Preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*).
Protein Selection : Retrieve HDAC2 (PDB: 4LXZ) or similar structures from the RCSB PDB.
Docking Analysis : Focus on interactions between the tert-butyl ester (hydrophobic pocket) and the chloro group (halogen bonding). Validate with in vitro enzyme inhibition assays .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer : Synthesize derivatives with modifications to the:
- Chloro Group : Replace with fluoro, bromo, or amino substituents.
- tert-Butyl Ester : Test methyl, ethyl, or benzyl esters.
Evaluate biological activity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic (Hammett σ) and steric (Taft Eₛ) parameters. Use multivariate regression to identify critical substituent effects .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability in aqueous buffers?
- Methodological Answer : Stability may vary with pH. Perform accelerated degradation studies:
- Conditions : Phosphate buffers (pH 3, 7, 10) at 37°C.
- Analysis : Monitor ester hydrolysis via HPLC at 0, 24, 48, and 72 hours.
Conflicting data often arise from buffer composition (e.g., ionic strength) or trace metal contaminants. Include chelating agents (EDTA) in buffers to control for metal-catalyzed degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
